![molecular formula C53H96O6 B1261453 TG(16:1(9Z)/16:1(9Z)/18:1(9Z))[iso3]](/img/structure/B1261453.png)
TG(16:1(9Z)/16:1(9Z)/18:1(9Z))[iso3]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TG(16:1(9Z)/16:1(9Z)/18:1(9Z))[iso3] is a triglyceride.
Applications De Recherche Scientifique
1. Triacylglycerols in Disease Research
Triacylglycerols (TGs) like TG(16:1(9Z)/16:1(9Z)/18:1(9Z))[iso3] are crucial in researching cardiovascular and liver diseases. A study by Guan et al. (2017) highlighted the importance of analyzing TGs with specific fatty acid chain compositions in understanding the functions of TGs in these diseases. The study demonstrated the systematic analysis of TGs in various biological tissues, emphasizing their significance in disease research (Guan et al., 2017).
2. Nutritional Importance in Infant Formulas
The stereoisomeric structure of TGs, including TG(16:1(9Z)/16:1(9Z)/18:1(9Z))[iso3], is a key factor in infant nutrition. Studies like those by Van Erp et al. (2021) and Innis (2011) focus on the production and role of specific TG structures in infant formulas. These studies emphasize the need to mimic the TG molecular species found in human milk for better nutrient absorption in infants (Van Erp et al., 2021); (Innis, 2011).
3. Lipidomic Analysis and Metabolism Studies
Kotronen et al. (2009) conducted lipidomic analyses revealing that specific TGs, such as those containing saturated fatty acids, are better markers of insulin resistance than total serum TG concentrations. This research underscores the importance of analyzing individual TG molecules for a more accurate understanding of metabolic disorders (Kotronen et al., 2009).
4. Role in Dietary Studies
Studies like Jaudszus et al. (2014) explore the dietary origins and endogenous production of certain TG molecules. Their research on trans palmitoleic acid, a component of TG(16:1(9Z)/16:1(9Z)/18:1(9Z))[iso3], investigates its correlation with reduced risks of type 2 diabetes and coronary artery disease, suggesting a significant role in dietary studies (Jaudszus et al., 2014).
Propriétés
Nom du produit |
TG(16:1(9Z)/16:1(9Z)/18:1(9Z))[iso3] |
|---|---|
Formule moléculaire |
C53H96O6 |
Poids moléculaire |
829.3 g/mol |
Nom IUPAC |
[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C53H96O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h20-21,23-26,50H,4-19,22,27-49H2,1-3H3/b23-20-,24-21-,26-25-/t50-/m1/s1 |
Clé InChI |
UFHNZOACKFBCOM-YXKNDSBASA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




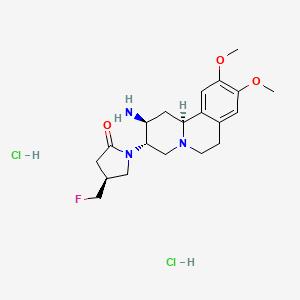

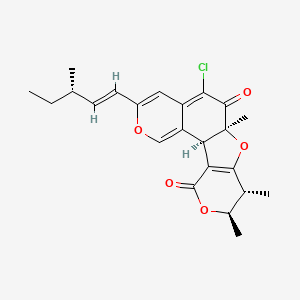
![N-({(1r,2s)-3-Oxo-2-[(2z)-Pent-2-En-1-Yl]cyclopentyl}acetyl)-L-Isoleucine](/img/structure/B1261376.png)

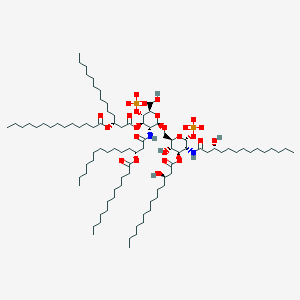
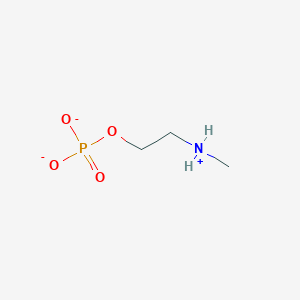

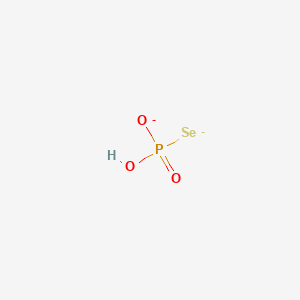
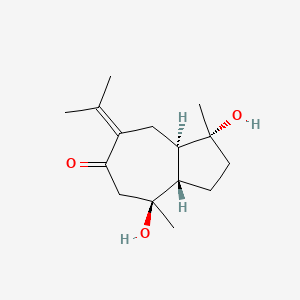

![magnesium;methyl 16-ethenyl-11-ethyl-12-formyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(Z)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,24-diazonia-23,25-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,12,14,16,18(24),19-decaene-3-carboxylate](/img/structure/B1261393.png)
![sodium;(3R,5R)-7-[2-(4-fluorophenyl)-5-[(4-methylphenyl)methylcarbamoyl]-4-propan-2-ylpyrazol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B1261394.png)